IST5-002 Demonstrates Superior Potency Compared to Other Stat5a/b Inhibitors
In a comparative analysis of Stat5a/b inhibitors, IST5-002 showed the highest potency for suppressing Stat5a/b tyrosine phosphorylation, with effective inhibition observed at 5 µM [1]. In contrast, other reported inhibitors required significantly higher concentrations to achieve a similar effect, including E804 (10-20 µM), Stafib-1 (10 µM), and BP-1-108 (40 µM) [1]. This indicates that IST5-002 achieves potent target engagement at lower concentrations than its closest analogs.
| Evidence Dimension | Inhibition of Stat5a/b tyrosine phosphorylation (pYStat5a/b) |
|---|---|
| Target Compound Data | 5 µM |
| Comparator Or Baseline | E804 (10-20 µM); Stafib-1 (10 µM); BP-1-108 (40 µM) |
| Quantified Difference | IST5-002 is 2- to 8-fold more potent in this assay. |
| Conditions | Western blot analysis in cellular models |
Why This Matters
Higher potency translates to a wider therapeutic window and reduces the risk of off-target effects associated with high compound concentrations.
- [1] Liao, Z., et al. (2015). Table 1: Comparison of selected Stat5a/b inhibitors in efficacy of inhibition of Stat5a/b tyrosine phosphorylation (pYStat5a/b), as detected by Western blot analysis. Molecular Cancer Therapeutics, 14(8). View Source
